1-(4-fluorophenyl)-1-oxopropan-2-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
The compound 1-(4-fluorophenyl)-1-oxopropan-2-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic heterocyclic molecule featuring a chromene backbone substituted with methoxy, bromo, and carboxylate groups, coupled with a 4-fluorophenylpropanone moiety. Chromene derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-1-oxopropan-2-yl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFO6/c1-10(17(23)11-3-5-14(22)6-4-11)27-19(24)15-8-12-7-13(21)9-16(26-2)18(12)28-20(15)25/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCAUZVJJZAVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-1-oxopropan-2-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.21 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
Antioxidant Activity
Research indicates that chromene derivatives exhibit significant antioxidant properties. In vitro assays demonstrate that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Anticancer Properties
Studies have shown that this compound possesses notable anticancer activity. It has been tested against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The results indicate that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Case Study: MCF-7 Cell Line
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
- Observation : Enhanced expression of pro-apoptotic proteins (Bax) and reduced expression of anti-apoptotic proteins (Bcl-2).
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. Animal studies have indicated potential benefits in models of neurodegenerative diseases, such as Alzheimer's disease.
The biological activity of 1-(4-fluorophenyl)-1-oxopropan-2-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound acts as an inhibitor for certain enzymes involved in cancer proliferation.
- Receptor Modulation : It modulates receptor activities related to inflammation and apoptosis.
- Gene Expression Regulation : Alters the expression levels of genes associated with cell survival and death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural framework shares similarities with several derivatives reported in the literature. Key comparisons include:
Key Observations :
- Substituent Position : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 2-substituted bromophenyl analogs (e.g., 8j), where steric hindrance could limit interactions .
- Electronic Effects : Methoxy and fluorine groups likely increase electron density at the chromene core, influencing reactivity and binding to biological targets, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
